Ethyl 1-(5-methyl-3-phenyl-1,2-oxazole-4-carbonyl)piperidine-3-carboxylate
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Overview
Description
Ethyl 1-(5-methyl-3-phenyl-1,2-oxazole-4-carbonyl)piperidine-3-carboxylate is a complex organic compound that belongs to the class of oxazole derivatives This compound is characterized by its unique structure, which includes an oxazole ring, a piperidine ring, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(5-methyl-3-phenyl-1,2-oxazole-4-carbonyl)piperidine-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclodehydration of β-hydroxy amides using reagents such as Burgess’ reagent, the Mitsunobu reagent, or Martin sulfurane . The oxazole ring can be formed through the oxidation of oxazolines using reagents like manganese dioxide .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficiency and safety. For example, the oxidative aromatization of oxazolines to oxazoles can be achieved using commercial activated and amorphous manganese dioxide in a packed reactor . This method allows for the production of pure products without the need for additional purification steps.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(5-methyl-3-phenyl-1,2-oxazole-4-carbonyl)piperidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazoles from oxazolines.
Substitution: It can undergo substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Manganese dioxide is commonly used for the oxidation of oxazolines to oxazoles.
Substitution: Reagents such as N-bromosuccinimide (NBS) can be used for benzylic substitution reactions.
Major Products
The major products formed from these reactions include various substituted oxazoles and piperidine derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 1-(5-methyl-3-phenyl-1,2-oxazole-4-carbonyl)piperidine-3-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl 1-(5-methyl-3-phenyl-1,2-oxazole-4-carbonyl)piperidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The oxazole ring and piperidine ring play crucial roles in its binding affinity and specificity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects .
Comparison with Similar Compounds
Ethyl 1-(5-methyl-3-phenyl-1,2-oxazole-4-carbonyl)piperidine-3-carboxylate can be compared with other similar compounds, such as:
Indole derivatives: These compounds also contain heterocyclic rings and have diverse biological activities.
Imidazole derivatives: Similar to oxazole derivatives, imidazole derivatives are used in various applications, including pharmaceuticals and agrochemicals.
The uniqueness of this compound lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C19H22N2O4 |
---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
ethyl 1-(5-methyl-3-phenyl-1,2-oxazole-4-carbonyl)piperidine-3-carboxylate |
InChI |
InChI=1S/C19H22N2O4/c1-3-24-19(23)15-10-7-11-21(12-15)18(22)16-13(2)25-20-17(16)14-8-5-4-6-9-14/h4-6,8-9,15H,3,7,10-12H2,1-2H3 |
InChI Key |
QRDVSSNECGVYNY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)C(=O)C2=C(ON=C2C3=CC=CC=C3)C |
Origin of Product |
United States |
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